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Compound of Interest

Compound Name:
5-(Aminomethyl)-2-

fluorobenzonitrile

Cat. No.: B033144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(Aminomethyl)-2-fluorobenzonitrile,

a key building block in contemporary drug discovery and organic synthesis. This document

outlines its supply landscape, purity standards, a detailed synthetic pathway, and its crucial role

in the development of targeted therapeutics, particularly PARP inhibitors.

Core Compound Information
Chemical Name: 5-(Aminomethyl)-2-fluorobenzonitrile CAS Number: 368426-86-2

Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol

Commercial Availability and Purity Standards
5-(Aminomethyl)-2-fluorobenzonitrile is available from a range of chemical suppliers,

catering to research and development needs. Purity levels are critical for its application in

sensitive synthetic processes, particularly in the synthesis of active pharmaceutical ingredients

(APIs). The following table summarizes a selection of suppliers and their typical purity

specifications.
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Supplier Purity Form Notes

2a biotech ≥98.00% Not specified
Research quantities

available.

Cenmed Enterprises ≥98% Not specified
Also available as the

hydrochloride salt.

Pharmaffiliates Not specified Not specified
Reference standard

available.

Aladdin Not specified Not specified
Available through

various distributors.

Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and

confirmed by ¹H NMR and Mass Spectrometry. Researchers should always request a certificate

of analysis (CoA) for lot-specific purity data.

Synthetic Protocol: A Multi-Step Approach
The synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile is a multi-step process commencing

from commercially available 2-fluoro-5-methylbenzonitrile. The overall transformation involves a

benzylic bromination, followed by cyanation, and concluding with a selective reduction of the

nitrile group.

Step 1: Synthesis of 5-(Bromomethyl)-2-
fluorobenzonitrile
This initial step involves the radical bromination of the methyl group of 2-fluoro-5-

methylbenzonitrile.

Reactants: 2-fluoro-5-methylbenzonitrile, N-Bromosuccinimide (NBS), and a radical initiator

(e.g., Azobisisobutyronitrile - AIBN).

Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

Procedure:
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Dissolve 2-fluoro-5-methylbenzonitrile in the chosen solvent.

Add N-Bromosuccinimide and a catalytic amount of AIBN.

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield crude 5-(bromomethyl)-2-fluorobenzonitrile.

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 5-(Cyanomethyl)-2-
fluorobenzonitrile
The benzylic bromide is then converted to a nitrile through nucleophilic substitution.

Reactants: 5-(Bromomethyl)-2-fluorobenzonitrile and a cyanide source (e.g., sodium cyanide

or potassium cyanide).

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide

(DMSO).

Procedure:

Dissolve 5-(bromomethyl)-2-fluorobenzonitrile in the chosen solvent.

Add the cyanide salt to the solution.

Stir the reaction mixture at room temperature or with gentle heating.

Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into water and extract the product with an organic solvent like

ethyl acetate.

Wash the combined organic extracts with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

The resulting crude 5-(cyanomethyl)-2-fluorobenzonitrile can be purified by column

chromatography.

Step 3: Synthesis of 5-(Aminomethyl)-2-
fluorobenzonitrile
The final step is the selective reduction of the newly introduced nitrile group to a primary amine.

Reducing Agents: A variety of reducing agents can be employed, such as Lithium aluminum

hydride (LiAlH₄), borane-tetrahydrofuran complex (BH₃·THF), or catalytic hydrogenation

(e.g., H₂/Raney Nickel). The choice of reagent will depend on the desired reaction conditions

and functional group tolerance.[1][2][3][4]

Procedure (using BH₃·THF):

Dissolve 5-(cyanomethyl)-2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under

an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

After the addition is complete, allow the reaction to warm to room temperature and then

heat to reflux.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture and cautiously quench the excess borane by

the slow addition of methanol, followed by hydrochloric acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b033144?utm_src=pdf-body
https://www.benchchem.com/product/b033144?utm_src=pdf-body
https://digitalcommons.calvin.edu/cgi/viewcontent.cgi?article=1001&context=summer_research
https://pubmed.ncbi.nlm.nih.gov/19191712/
https://www.organic-chemistry.org/synthesis/N1H/reductionsnitriles.shtm
https://patents.google.com/patent/WO1985000605A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the solvent under reduced pressure.

Basify the aqueous residue with a sodium hydroxide solution and extract the product with

an organic solvent.

Dry the organic layer, filter, and concentrate to obtain 5-(Aminomethyl)-2-
fluorobenzonitrile.

The following diagram illustrates the synthetic workflow:

2-Fluoro-5-methylbenzonitrile

Benzylic Bromination
(NBS, AIBN)

5-(Bromomethyl)-2-fluorobenzonitrile

Cyanation
(NaCN or KCN)

5-(Cyanomethyl)-2-fluorobenzonitrile

Nitrile Reduction
(e.g., BH3·THF)

5-(Aminomethyl)-2-fluorobenzonitrile
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Click to download full resolution via product page

Synthetic workflow for 5-(Aminomethyl)-2-fluorobenzonitrile.

Application in Drug Discovery: Synthesis of PARP
Inhibitors
5-(Aminomethyl)-2-fluorobenzonitrile is a crucial intermediate in the synthesis of Poly(ADP-

ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6] PARP

inhibitors exploit the concept of synthetic lethality in cancer cells with deficiencies in the

homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.

The PARP-1 Signaling Pathway in DNA Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for

repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the

damaged site and becomes activated. It then catalyzes the synthesis of long chains of

poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold

to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[7][8][9]

[10][11]

The following diagram outlines the central role of PARP-1 in the DNA damage response:

Cellular Stress
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The role of PARP-1 in the DNA single-strand break repair pathway.
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By inhibiting PARP-1, SSBs are not efficiently repaired and can lead to the formation of double-

strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by

the homologous recombination pathway. However, in cancer cells with defective homologous

recombination (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to cell death, an

example of synthetic lethality.

The synthesis of potent and selective PARP inhibitors often involves the incorporation of the 5-
(aminomethyl)-2-fluorobenzonitrile moiety. This fragment serves as a key pharmacophoric

element, contributing to the binding affinity and overall efficacy of the inhibitor molecule. Its

structural features allow for specific interactions within the active site of the PARP enzyme.

Conclusion
5-(Aminomethyl)-2-fluorobenzonitrile is a valuable and versatile building block for medicinal

chemistry and drug discovery. Its reliable supply and well-defined purity standards are essential

for its application in the synthesis of complex molecules. The detailed synthetic protocol

provided herein offers a practical guide for its preparation. Furthermore, its integral role in the

development of PARP inhibitors highlights its significance in the advancement of targeted

cancer therapies. A thorough understanding of the PARP-1 signaling pathway provides the

rationale for the therapeutic strategy employing inhibitors derived from this key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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